Benzathine penicillin G

Descripción general

Descripción

Benzathine penicillin G (BPG), also known as benzathine benzylpenicillin, is an antibiotic medication useful for the treatment of a number of bacterial infections . Specifically, it is used to treat strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .

Synthesis Analysis

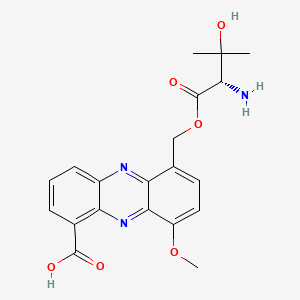

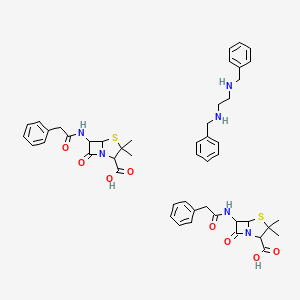

This compound is prepared by the reaction of dibenzylethylene diamine with two molecules of penicillin G . A study aimed to characterize the solid-state properties of solid dispersion systems of BPG prepared with hydrophilic carriers by applying the solvent evaporation method .

Molecular Structure Analysis

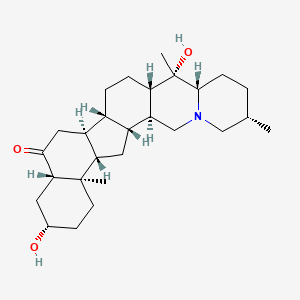

The chemical designation of this compound is (2 S,5 R,6 R)-3,3-Dimethyl-7-oxo-6- (2-phenylacetamido)-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid compound with N,N’ -dibenzylethylenediamine (2:1), tetrahydrate .

Chemical Reactions Analysis

This compound is very slightly soluble in water and sparingly soluble in alcohol . It forms a depot in the site of injection and is dissolved and hydrolyzed slowly to penicillin G .

Physical and Chemical Properties Analysis

This compound is a semi-synthetic compound derived from natural penicillin through the inclusion of a benzyl ring in the ß-lactamic group. The molecular mass is 981.19 Daltons . The hydrophilic polymers demonstrated potential effect on improving the flowability, wettability, and dissolution characters of the drug .

Mecanismo De Acción

Target of Action

Benzathine Penicillin G (BPG), also known as Benzylpenicillin, is a narrow-spectrum antibiotic that targets susceptible bacteria . It is particularly effective against gram-positive aerobic organisms such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Mode of Action

BPG exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts through the inhibition of biosynthesis of cell-wall mucopeptide .

Biochemical Pathways

The bactericidal activity of Penicillin G results from the inhibition of cell wall synthesis and is mediated through Penicillin G binding to penicillin-binding proteins (PBPs) . This interaction leads to the death of the bacterial cell wall, resulting in bactericidal activity against susceptible bacteria .

Pharmacokinetics

BPG has an extremely low solubility, and thus, the drug is slowly released from intramuscular injection sites . The drug is hydrolyzed to penicillin G . This combination of slow hydrolysis and slow absorption results in blood serum levels much lower but much more prolonged than other parenteral penicillins . Following subcutaneous injection, the principal absorption half-life is 20.1 days, and 89.6% of the drug is directed via this pathway compared with 10.2 days and 71.3% following intramuscular administration .

Result of Action

The result of BPG’s action is the effective treatment of infections caused by susceptible bacteria. Specifically, it is used to treat strep throat, diphtheria, syphilis, and yaws . It is also used to prevent rheumatic fever .

Action Environment

The action of BPG can be influenced by the route of administration. For instance, subcutaneous administration of BPG is safe and significantly delays penicillin absorption . High-dose BPG via the subcutaneous route would fulfill many product characteristics required for the next generation of longer-acting penicillins for use in Rheumatic Heart Disease (RHD) . The delivery of BPG to the subcutaneous tissue can be confirmed with ultrasonography .

Safety and Hazards

Penicillin G benzathine injection should never be given intravenously (into a vein) because this may cause serious or life-threatening side effects or death . When used to treat syphilis a reaction known as Jarisch-Herxheimer may occur. It is not recommended in those with a history of penicillin allergy or those with syphilis involving the nervous system .

Direcciones Futuras

There are ongoing studies to improve the administration and effectiveness of Benzathine penicillin G. For instance, a study found that subcutaneous administration of this compound significantly delays penicillin absorption and has potential to provide therapeutic penicillin concentrations for 3 months . Another study emphasized the need for mitigation strategies to prevent future shortages of this compound .

Análisis Bioquímico

Biochemical Properties

Benzathine penicillin G plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with enzymes such as transpeptidases, which are involved in the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the weakening and eventual lysis of the bacterial cell. This compound also interacts with proteins such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cells, it can influence immune responses by reducing the bacterial load and thereby decreasing inflammation . This compound can also impact cell signaling pathways and gene expression by altering the bacterial environment and reducing the production of bacterial toxins .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) on the bacterial cell wall . This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis . This compound also induces changes in gene expression by inhibiting the synthesis of bacterial cell wall components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known for its prolonged stability, allowing it to maintain therapeutic levels in the bloodstream for extended periods . Over time, it can degrade into inactive metabolites, reducing its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and prevents infections . At high doses, it can cause toxic effects such as nephrotoxicity and neurotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve therapeutic effects, while high doses can lead to adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination. It is hydrolyzed to penicillin G, which is then metabolized by the liver and excreted by the kidneys . Enzymes such as beta-lactamases can degrade this compound, reducing its efficacy . The compound can also affect metabolic flux by altering the levels of metabolites involved in bacterial cell wall synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion transporters (OATs) and binding proteins that facilitate its uptake and distribution . The compound can accumulate in tissues such as the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the bacterial cell wall, where it exerts its antibacterial effects . It can also localize to specific compartments within human cells, such as lysosomes, where it is degraded and eliminated . Post-translational modifications and targeting signals can direct this compound to specific organelles, enhancing its activity and function .

Propiedades

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

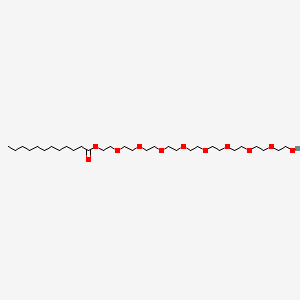

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

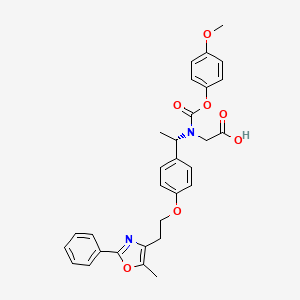

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

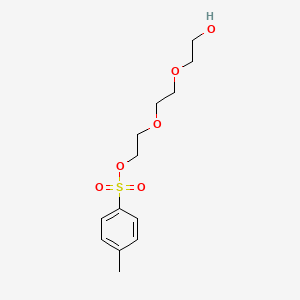

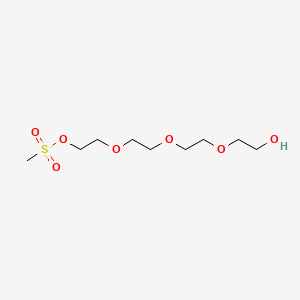

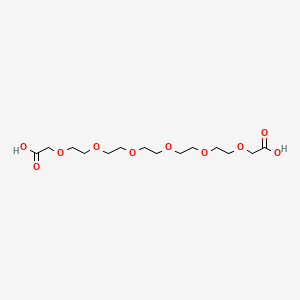

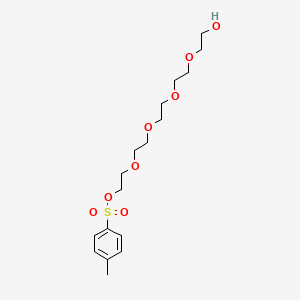

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.